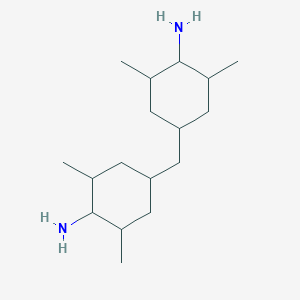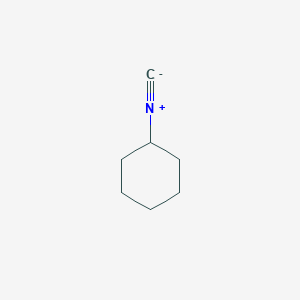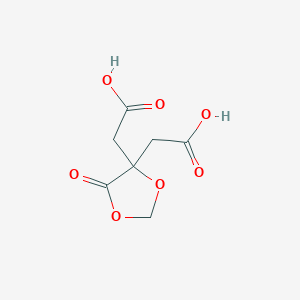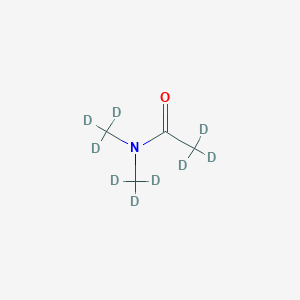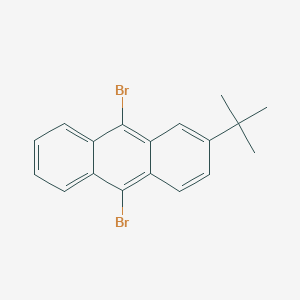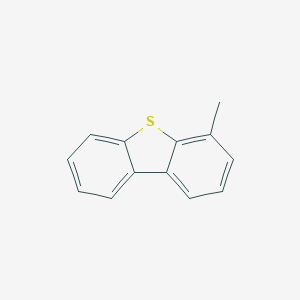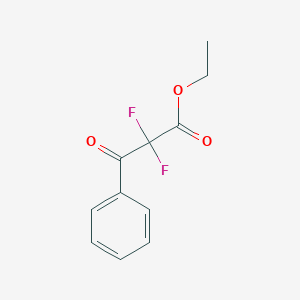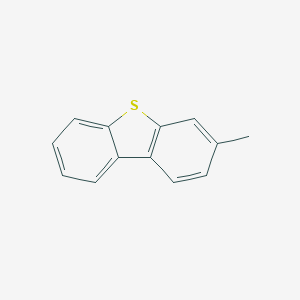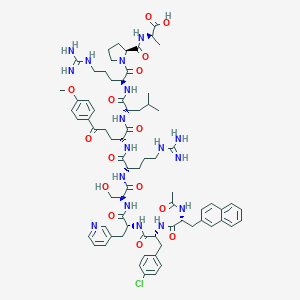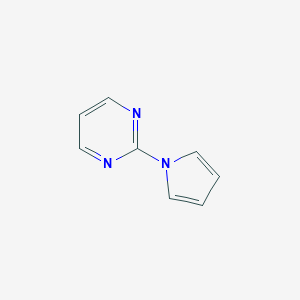
2-(1H-pyrrol-1-yl)pyrimidine
Vue d'ensemble
Description
2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that features a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-(1H-pyrrol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
Pyrrole-containing compounds are known to interact with various biological targets, including enzymes and receptors . For instance, pyrrole derivatives have been reported to inhibit FGFR signaling pathway, which plays an essential role in various types of tumors .
Mode of Action
For example, Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of pyrrole derivatives with internal alkynes has been reported, leading to the synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
Pyrrole derivatives have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Pyrrole derivatives have been associated with various biological activities, indicating that they can induce significant molecular and cellular changes .
Orientations Futures
Future research could focus on further exploring the synthesis, properties, and potential applications of 2-(1H-pyrrol-1-yl)pyrimidine and its derivatives. For instance, the Rhodium (III)-catalyzed C–H bond functionalization method could be optimized for better yields . Additionally, the biological activities of these compounds could be investigated in more detail, potentially leading to the development of new therapeutic agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-1-yl)pyrimidine typically involves the condensation of pyrrole with pyrimidine derivatives. One common method includes the reaction of pyrrole with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1H-pyrrol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
- 2-(1H-pyrrol-1-yl)benzimidazole
- 2-(1H-pyrrol-1-yl)quinoline
- 2-(1H-pyrrol-1-yl)thiazole
Comparison: 2-(1H-pyrrol-1-yl)pyrimidine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Propriétés
IUPAC Name |
2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYSRXXGJTDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405830 | |
| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114646-17-2 | |
| Record name | 2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optical properties of 2-(1H-pyrrol-1-yl)pyrimidines and how do they compare to similar compounds?
A1: Research indicates that 2-(1H-pyrrol-1-yl)pyrimidines exhibit both positive and negative solvatochromism, meaning their absorption and emission spectra shift depending on the solvent polarity []. This contrasts with structurally similar compounds containing a prop-2-en-1-one fragment, which primarily display positive solvatochromism []. This difference suggests that the 2-aminopyrimidine moiety in these compounds plays a crucial role in their unique solvatochromic behavior.
Q2: How do the electrochemical properties of 2-(1H-pyrrol-1-yl)pyrimidines enable their use in material science?
A2: 2-(1H-pyrrol-1-yl)pyrimidines, especially those containing a carbazole fragment, can undergo electrochemical oxidation to form thin oligomeric films []. This property stems from the presence of electron-rich carbazole or pyrrole units that can be readily polymerized. Such electrochemically generated films hold potential for applications in various fields, including organic electronics and sensing technologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


